molecular formula C14H20N2O2 B7514192 N-(2-propylphenyl)morpholine-4-carboxamide

N-(2-propylphenyl)morpholine-4-carboxamide

Cat. No. B7514192
M. Wt: 248.32 g/mol
InChI Key: PPLCVRKCILZSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-propylphenyl)morpholine-4-carboxamide, also known as PPCC, is a synthetic compound that belongs to the class of morpholine carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. PPCC is known to modulate the activity of certain ion channels in the brain, which can have a wide range of effects on neuronal function.

Mechanism of Action

N-(2-propylphenyl)morpholine-4-carboxamide modulates the activity of ion channels in the brain by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the concentration of N-(2-propylphenyl)morpholine-4-carboxamide. For example, N-(2-propylphenyl)morpholine-4-carboxamide enhances the activity of TRPV1 channels at low concentrations, but inhibits the activity of these channels at high concentrations. Similarly, N-(2-propylphenyl)morpholine-4-carboxamide inhibits the activity of ASIC1a channels at low concentrations, but enhances the activity of these channels at high concentrations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-propylphenyl)morpholine-4-carboxamide are dependent on the specific ion channel that it modulates. For example, N-(2-propylphenyl)morpholine-4-carboxamide-mediated modulation of TRPV1 channels can result in changes in pain sensation and thermoregulation, while modulation of ASIC1a channels can result in changes in synaptic plasticity and learning and memory. Additionally, N-(2-propylphenyl)morpholine-4-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may be relevant in the context of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-propylphenyl)morpholine-4-carboxamide has several advantages for use in lab experiments. It is a relatively small and stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and characterized, making it a well-established tool for studying ion channels in the brain. However, there are also some limitations to using N-(2-propylphenyl)morpholine-4-carboxamide in lab experiments. For example, its effects on ion channels can be concentration-dependent and may vary depending on the specific channel being studied. Additionally, the potential off-target effects of N-(2-propylphenyl)morpholine-4-carboxamide on other ion channels or proteins should be carefully considered.

Future Directions

There are several future directions for research on N-(2-propylphenyl)morpholine-4-carboxamide and its applications in scientific research. One potential area of investigation is the development of more selective N-(2-propylphenyl)morpholine-4-carboxamide analogs that can modulate specific ion channels with greater specificity and potency. Additionally, the role of N-(2-propylphenyl)morpholine-4-carboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the potential therapeutic applications of N-(2-propylphenyl)morpholine-4-carboxamide in the treatment of pain and other neurological disorders should be explored.

Synthesis Methods

N-(2-propylphenyl)morpholine-4-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-propylphenylamine with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.

Scientific Research Applications

N-(2-propylphenyl)morpholine-4-carboxamide has been used extensively in scientific research to study the function of ion channels in the brain. Specifically, it has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. N-(2-propylphenyl)morpholine-4-carboxamide has also been shown to modulate the activity of the acid-sensing ion channel 1a (ASIC1a), which plays a role in synaptic plasticity and learning and memory. Additionally, N-(2-propylphenyl)morpholine-4-carboxamide has been used to study the role of ion channels in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-propylphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-5-12-6-3-4-7-13(12)15-14(17)16-8-10-18-11-9-16/h3-4,6-7H,2,5,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLCVRKCILZSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propylphenyl)morpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.